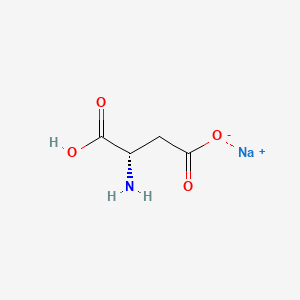

CID 87391080

Description

Structure

2D Structure

Properties

CAS No. |

39557-43-2 |

|---|---|

Molecular Formula |

C4H7NNaO4 |

Molecular Weight |

156.09 g/mol |

IUPAC Name |

sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9); |

InChI Key |

VPGWWDZBZDPONV-UHFFFAOYSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)[O-].[Na+] |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic and Bioconversion Methodologies of Aspartate Stereoisomers

Chemical Synthesis Pathways for DL-Aspartate and Derivatives

Chemical methods provide versatile and scalable routes to produce aspartate and its polymeric derivatives. These pathways typically involve high temperatures or specific catalysts to drive the reactions, often resulting in a mix of stereoisomers.

Thermal Polycondensation Approaches

One of the most established methods for synthesizing polyaspartate involves the thermal polycondensation of aspartic acid. This process is a step-growth polymerization that proceeds through a key intermediate, polysuccinimide, and ultimately yields sodium polyaspartate upon hydrolysis. wikipedia.org

The thermal polycondensation of aspartic acid is typically carried out at elevated temperatures, ranging from 180°C to 280°C. wikipedia.orgresearchgate.net During this process, molecules of aspartic acid undergo dehydration to form a poly(succinimide), also known as polysuccinimide (PSI) or polyanhydroaspartic acid. researchgate.netwikipedia.org This intermediate is a polyimide that is insoluble in water. wikipedia.org The initial synthesis of this compound was reported as early as 1897 by Hugo Schiff, who heated dry aspartic acid at 190-200°C for about 20 hours. wikipedia.org

The resulting polysuccinimide is then subjected to mild alkaline hydrolysis, typically using aqueous sodium hydroxide, to yield the sodium salt of poly(α, β)-DL-aspartic acid. wikipedia.org This hydrolysis step opens the succinimide rings. The reaction also causes racemization at the chiral center of the aspartic acid, resulting in the DL-form. wikipedia.orgwikipedia.org The hydrolysis produces a random arrangement of α and β linkages along the polymer chain, with the β-linkages generally being more predominant, often in a 70:30 ratio of β to α forms. wikipedia.orgresearchgate.net

| Reaction Step | Description | Key Parameters | Product |

| Polycondensation | Thermal dehydration of L-aspartic acid. | Temperature: 180-280°C | Polysuccinimide (PSI) |

| Hydrolysis | Ring-opening of PSI with aqueous sodium hydroxide. | Reagent: NaOH (aq) | Sodium poly(α, β)-DL-aspartate |

This table summarizes the two main stages of the thermal polycondensation route to Sodium DL-aspartate polymer.

To improve the efficiency of the thermal polymerization process, various catalysts have been investigated. The primary goals of using a catalyst are to increase the rate of polymerization and to obtain a higher molecular weight product. wikipedia.org Phosphoric acid and polyphosphoric acid are among the most effective catalysts for this reaction. wikipedia.orgnih.gov

The presence of a catalyst like phosphoric acid can significantly influence the characteristics of the final polymer. For instance, uncatalyzed reactions may lead to branched polymers, whereas reactions catalyzed by phosphoric acid tend to yield more linear chains. nih.govfrontiersin.org Studies have shown that in the absence of phosphoric acid, the molecular weight of the resulting polyaspartate is typically below 5,000 g/mol . However, with the addition of phosphoric acid, products with molecular weights up to 14,000 g/mol can be achieved. tandfonline.com The catalyst effectively facilitates the dehydration of aspartic acid, a key step in the polymerization. tandfonline.com

| Catalyst | Effect on Polymerization | Resulting Molecular Weight | Reference |

| None | Slower reaction, potential for branching. | < 5,000 g/mol | tandfonline.com |

| Phosphoric Acid | Increased reaction rate, promotes linear chains. | Up to 14,000 g/mol | tandfonline.com |

This table illustrates the impact of catalysis on the molecular weight of polyaspartate synthesized via thermal polymerization.

Amination of Fumarate

The amination of fumarate is another significant chemical pathway, primarily used for the industrial production of L-aspartic acid. This process involves the addition of ammonia to fumaric acid, a reaction catalyzed by the enzyme aspartate ammonia-lyase (aspartase). researchgate.netresearchgate.net While this method is enzymatic, it is considered a key industrial synthesis route starting from a simple chemical precursor. The reaction is reversible and highly specific, yielding the L-enantiomer. researchgate.net

This biocatalytic conversion can be performed using either isolated enzymes or whole bacterial cells that overexpress the aspartase gene, such as strains of Escherichia coli or Bacillus sp. researchgate.netresearchgate.netnih.gov The process is highly efficient for producing enantiomerically pure L-aspartic acid from ammonium fumarate. nih.gov

Biosynthetic Routes to Aspartate Enantiomers

In biological systems, the synthesis of aspartate is a fundamental metabolic process that is highly regulated and stereospecific, exclusively producing L-aspartate.

Transamination of Oxaloacetate

The primary biosynthetic pathway for L-aspartate in most organisms is the transamination of oxaloacetate. nih.govsmpdb.ca This reaction is a crucial part of amino acid metabolism and is catalyzed by the enzyme aspartate aminotransferase, also known as glutamate-oxaloacetate transaminase (GOT). reactome.orgreactome.org

In this reversible reaction, the amino group from a donor molecule, typically L-glutamate, is transferred to oxaloacetate. reactome.org This transfer results in the formation of L-aspartate and alpha-ketoglutarate. reactome.org The enzyme utilizes pyridoxal phosphate (B84403) as a cofactor to facilitate the transfer of the amino group. nih.gov This pathway directly links amino acid synthesis with the citric acid cycle, as oxaloacetate is a key intermediate in that central metabolic pathway. youtube.com

Reaction: Oxaloacetate + L-glutamate ⇌ L-aspartate + α-ketoglutarate reactome.org

This enzymatic reaction is highly specific and is the source of the L-aspartate used for protein synthesis and as a precursor for other essential biomolecules. nih.govsmpdb.ca

Enzymatic Racemization of L-Aspartate to D-Aspartate

The enzymatic conversion of L-aspartate to its D-enantiomer is catalyzed by a class of enzymes known as aspartate racemases. These enzymes belong to the family of isomerases and specifically act on amino acids and their derivatives. wikipedia.org The racemization reaction involves the interconversion of L-aspartate and D-aspartate, a process crucial for various biological functions, particularly in bacteria and mammals. wikipedia.orgebi.ac.uk

Aspartate racemase can utilize either L-aspartate or D-aspartate as a substrate. wikipedia.org The mechanism of amino acid racemization predominantly follows two pathways: a one-base mechanism or a two-base mechanism. Racemases that are dependent on pyridoxal-5-phosphate (PLP) typically employ a one-base mechanism. wikipedia.org In this process, a proton acceptor abstracts the α-hydrogen from the amino acid, forming a carbanion intermediate, which is then reprotonated on the opposite face of the α-carbon. wikipedia.org

However, many bacterial aspartate racemases function independently of PLP, suggesting an alternative mechanism. wikipedia.org A two-base mechanism, facilitated by two thiol groups from highly conserved cysteine residues, is supported by scientific literature for these PLP-independent enzymes. wikipedia.orgebi.ac.uk In this mechanism, one base abstracts the α-hydrogen while another protonated base concertedly donates a proton to the other side of the amino acid. wikipedia.org Site-directed mutagenesis studies have revealed that the mutation of specific cysteine residues leads to a complete or significant loss of racemization activity, highlighting their critical role in the catalytic process. wikipedia.org

In mammals, an enzyme named serine racemase (SRR), primarily known for D-serine production in the brain, has also been shown to catalyze the racemization of aspartate. oup.com This mammalian enzyme also operates via a two-base mechanism, where specific lysine (B10760008) and serine residues are involved in the removal and addition of the α-proton. oup.com The aspartate racemase activity of SRR is PLP-dependent, and its efficiency is notably lower than its serine racemization activity. oup.com While another enzyme, glutamate-oxaloacetate transaminase 1-like 1 (GOT1L1), was proposed as a mammalian aspartate racemase, this claim remains a subject of debate. oup.com

The physiological importance of D-aspartate produced through enzymatic racemization is significant. In bacteria such as Bifidobacterium bifidum, D-aspartate is a component of the peptidoglycan cell wall, serving as a cross-linker. wikipedia.org In mammalian systems, D-aspartate is abundant in the developing brain and is implicated in adult neurogenesis. nih.gov An identified mammalian aspartate racemase (DR), a PLP-dependent enzyme, converts L-aspartate to D-aspartate and is found in the brain and neuroendocrine tissues. nih.gov

| Enzyme | Organism/System | Cofactor Requirement | Catalytic Mechanism | Key Residues |

| Aspartate Racemase | Bacteria (e.g., Pyrococcus horikoshii) | PLP-Independent | Two-base | Two conserved Cysteine residues |

| Serine Racemase (SRR) | Mammals | PLP-Dependent | Two-base | Lysine and Serine |

| Aspartate Racemase (DR) | Mammals | PLP-Dependent | Not specified | Lysine-136 (proton donor) |

Microbial Synthesis of D-Aspartate

The synthesis of D-aspartate is a notable metabolic capability of various microorganisms, particularly bacteria. D-amino acids are essential components of the bacterial cell wall, specifically in the peptidoglycan layer. nih.gov The production of D-aspartate in bacteria is primarily achieved through the enzymatic racemization of L-aspartate, catalyzed by aspartate racemase. wikipedia.orgnih.gov

Several bacterial species have been identified as producers of D-aspartate, including certain strains of Lactic acid bacteria (LAB). nih.govnih.gov For instance, a strain identified as Latilactobacillus sp. WDN19 has been shown to produce significant amounts of D-aspartate extracellularly. nih.gov The high production capability of this strain is attributed to high aspartate racemase (RacD) and asparaginase (AnsA) activities, coupled with a sufficient supply of L-aspartate. nih.gov Asparaginase contributes to the L-aspartate pool by converting L-asparagine to L-aspartate. nih.gov

The diversity in D-aspartate production among different bacterial strains, even within the same genus and species, is substantial. nih.gov An enzymatic screening method has been developed to rapidly identify D-aspartate-producing LABs, which has led to the identification of producing strains in genera such as Latilactobacillus, Levilactobacillus, Lactococcus, and Enterococcus. nih.gov

The industrial production of L-aspartic acid often utilizes microorganisms like Escherichia coli and Corynebacterium glutamicum. mdpi.com While the focus is typically on the L-isomer for applications such as the artificial sweetener aspartame, the microbial synthesis of the racemic mixture (DL-aspartic acid) can occur through chemical synthesis routes that require subsequent resolution. mdpi.comijettjournal.org However, enzymatic conversion methods are favored for their stereospecificity, yielding the desired L-isomer with minimal byproducts. mdpi.com

| Microorganism | Key Enzyme(s) | Substrate(s) | Significance |

| Latilactobacillus sp. WDN19 | Aspartate racemase (RacD), Asparaginase (AnsA) | L-Aspartate, L-Asparagine | High extracellular production of D-aspartate. nih.gov |

| Bifidobacterium bifidum | Aspartate racemase | L-Aspartate | D-aspartate is used as a cross-linker in peptidoglycan. wikipedia.org |

| Various Lactic Acid Bacteria (LAB) | Aspartate racemase | L-Aspartate | D-aspartate production varies significantly among strains. nih.gov |

| Escherichia coli, Corynebacterium glutamicum | L-aspartase | Fumaric acid, Ammonia | Primarily used for industrial production of L-aspartic acid. mdpi.com |

Prebiotic Synthesis Mechanisms of Aspartate

The prebiotic synthesis of aspartate is a critical area of research in understanding the origins of life, as aspartic acid is a nodal metabolite in modern biology, serving as a precursor for many essential biomolecules. mdpi.comresearchgate.net A significant challenge in the prebiotic synthesis of aspartate is the instability of its precursor, oxaloacetate. mdpi.comresearchgate.netnih.gov

Research has demonstrated that the synthesis of aspartate can occur via protometabolic pathways that may have been present on the early Earth. mdpi.comnih.gov One plausible mechanism involves the transamination of oxaloacetate. The use of pyridoxamine, a biologically relevant cofactor, supported by metal ion catalysis (such as Cu²⁺), has been shown to be sufficiently rapid to produce aspartate from oxaloacetate despite the latter's instability. mdpi.comresearchgate.netnih.gov This reaction can achieve a yield of around 5% within an hour and is effective across a range of pH, temperature, and pressure conditions. mdpi.comnih.gov

In biological systems, amino acids are synthesized through three primary mechanisms: modification of an existing amino acid, direct reductive amination of α-keto acids, and transamination between an amino acid and an α-keto acid. mdpi.comnih.gov Prebiotic experiments have shown that non-enzymatic amino group transfer, a form of transamination, is a viable route for amino acid synthesis. nih.gov

The Strecker synthesis is another well-known mechanism for the abiotic synthesis of amino acids, involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. researchgate.net While this has been a cornerstone of prebiotic chemistry research, the focus on aspartate synthesis often revolves around pathways that more closely mimic modern metabolic routes. mdpi.comresearchgate.net

The synthesis of aspartate and other related amino acids through these prebiotic pathways provides evidence that the fundamental building blocks of life could have formed under plausible early Earth conditions, foreshadowing the complex metabolic networks observed in modern organisms. mdpi.comnih.gov

| Prebiotic Synthesis Pathway | Precursors | Catalysts/Cofactors | Key Findings |

| Transamination of Oxaloacetate | Oxaloacetate, Amino group donor | Pyridoxamine, Metal ions (e.g., Cu²⁺) | Can overcome the instability of oxaloacetate to produce aspartate with a ~5% yield in 1 hour. mdpi.comresearchgate.netnih.gov |

| Reductive Amination of α-keto acids | α-keto acids, Ammonia, Reducing equivalent | FeS/(FeOH)₂ minerals | A demonstrated prebiotic route for amino acid synthesis. nih.gov |

| Strecker Synthesis | Aldehyde/Ketone, Ammonia, Cyanide | Not applicable | A general mechanism for abiotic amino acid synthesis. researchgate.net |

Oligomerization and Polymerization Processes

Protease-Catalyzed Oligomerization of L-Aspartate

The synthesis of oligo- and polyaspartates through enzymatic means represents a sustainable and efficient alternative to traditional chemical methods. Protease-catalyzed oligomerization of L-aspartate derivatives, specifically L-aspartate diethyl ester (Et₂-Asp), has been demonstrated to be an effective route for producing oligo(β-ethyl-α-aspartate). acs.orgacs.orgnih.gov

Among various proteases, α-chymotrypsin has been identified as a particularly efficient catalyst for this reaction. acs.orgacs.orgnih.gov In contrast, papain, which is highly active for the oligomerization of L-glutamic acid diethyl ester, shows no activity towards Et₂-Asp. acs.orgacs.org This highlights the substrate selectivity of different proteases. Trypsin also catalyzes the oligomerization of Et₂-Asp, but with lower yields compared to α-chymotrypsin. acs.org

The reaction conditions, including pH, temperature, and reactant concentrations, significantly influence the yield and the average degree of polymerization (DPavg) of the resulting oligopeptide. acs.orgnih.gov Under optimized conditions (pH 8.5, 40 °C, 0.5 M Et₂-Asp, and 3 mg/mL α-chymotrypsin), the oligomerization of Et₂-Asp can achieve a yield of approximately 60% with a DPavg of about 12 in a remarkably short reaction time of 5 minutes. acs.orgnih.gov

Structural analysis of the oligomers formed through α-chymotrypsin catalysis has confirmed that the aspartate units are linked via α-linkages. acs.orgacs.org This is a key advantage of enzymatic synthesis, as it allows for control over the polymer's microstructure, which is often not possible with conventional thermal polymerization methods. nih.gov

The protease-catalyzed approach offers a "green" route to poly(aspartic acid) (PAA) under mild conditions, avoiding the racemization that can occur at the high temperatures used in thermal polymerization. nih.gov

| Protease | Substrate | Product | Key Findings |

| α-Chymotrypsin | L-aspartate diethyl ester (Et₂-Asp) | oligo(β-ethyl-α-aspartate) | Highly efficient, yielding ~60% with a DPavg of ~12 in 5 minutes under optimal conditions. acs.orgacs.orgnih.gov |

| Papain | L-aspartate diethyl ester (Et₂-Asp) | No reaction | Demonstrates high substrate specificity; inactive for aspartate oligomerization. acs.orgacs.org |

| Trypsin | L-aspartate diethyl ester (Et₂-Asp) | oligo(β-ethyl-α-aspartate) | Catalyzes the reaction but with a lower yield (15%) compared to α-chymotrypsin. acs.org |

| Protease from Bacillus subtilis (BS) | Diethyl l-aspartate | α-linked poly(ethyl l-aspartate) | Produces polymer with a molecular weight up to 3700 in up to 85% yield. acs.org |

Cellular and Molecular Mechanisms of Aspartate Stereoisomers

Aspartate Transporter Systems and Kinetics

The transport of aspartate into cells is an active process that relies on the electrochemical gradients of ions, particularly sodium (Na⁺). Specialized transporter proteins harness the energy stored in these gradients to move aspartate against its concentration gradient.

Sodium-dependent aspartate symporters are a primary mechanism for aspartate uptake. This family includes the mammalian Excitatory Amino Acid Transporters (EAATs) and their archaeal homologs, such as GltPh from Pyrococcus horikoshii and GltTk from Thermococcus kodakarensis. nih.govrug.nl These transporters couple the influx of an aspartate molecule to the co-transport of multiple sodium ions. nih.gov While mammalian EAATs transport glutamate (B1630785) and aspartate with similar affinity, the archaeal homologs GltPh and GltTk show a strong preference for aspartate. nih.gov

The transport cycle for these proteins involves significant conformational changes. It begins with the binding of ions and substrate to the transporter in an outward-facing state, followed by a transition to an inward-facing state to release the cargo into the cytoplasm. nih.gov For EAATs, this process is coupled to the symport of three Na⁺ ions and one proton, and the counter-transport of one potassium (K⁺) ion. nih.govpnas.org The archaeal transporters GltPh and GltTk, however, couple aspartate uptake to the symport of three Na⁺ ions without the involvement of protons or potassium. rug.nlnih.gov

The coupling of sodium and aspartate transport is a tightly regulated process characterized by cooperative and ordered binding. nih.govnih.gov This ensures that the transporter does not move ions without a substrate, preventing the dissipation of crucial ion gradients. The binding process is not random; it follows a specific kinetic sequence that maximizes transport efficiency.

For the archaeal homolog GltPh, the binding mechanism involves a series of steps. Kinetic studies suggest that the binding of the first of three sodium ions is a slow, rate-limiting step that induces a conformational change in the transporter. nih.govsunderland.ac.uk This initial binding event makes the protein competent to bind the remaining ions and the aspartate substrate. nih.govsunderland.ac.uk More detailed models for GltTk propose that two sodium ions bind first, which then creates a high-affinity binding site for aspartate. rug.nlproquest.com The binding of the third and final sodium ion occurs after the substrate is in place, effectively "locking" the aspartate into the binding pocket and securing the extracellular gate, which allows the transporter to transition to an inward-facing state for release. rug.nlnih.govsunderland.ac.uk This sequential binding ensures a strict 3:1 stoichiometry of Na⁺ to aspartate. rug.nl

The substrate specificity of sodium-dependent aspartate symporters is determined by the precise architecture of their binding sites. While EAATs can transport both L-glutamate and L-aspartate, EAAT3 is notably the only isoform that efficiently transports L-cysteine as well. pnas.org Furthermore, EAATs are capable of transporting both L-aspartate and D-aspartate. pnas.org In contrast, their archaeal counterparts are more selective. GltPh, for example, exhibits a dramatically higher affinity for aspartate over glutamate. nih.gov This high degree of selectivity is attributed to subtle differences in the protein's structure and dynamics. pnas.org The affinity of these transporters for their substrates is often quantified by the Michaelis constant (Km) or the dissociation constant (Kd), with lower values indicating higher affinity.

| Transporter | Substrate | Affinity (Km or Kd) | Reference |

|---|---|---|---|

| GltPh | L-Aspartate | ~2 nM (Kd) | nih.gov |

| GltPh | L-Glutamate | ~122 µM (Kd) | nih.gov |

| EAAT3 | L-Cysteine | 100-200 µM (Km) | pnas.org |

| ASCT2 | L-Cysteine | ~20 µM (Km) | pnas.org |

In addition to dedicated aspartate symporters, other transporter families can influence aspartate homeostasis, although often indirectly. The Alanine-Serine-Cysteine Transporter 2 (ASCT2), a member of the SLC1 family, and transporters of the SLC38 family (also known as Sodium-coupled Neutral Amino Acid Transporters or SNATs) play significant roles in amino acid transport. mdpi.comnih.govresearchgate.net While their primary substrates are neutral amino acids like glutamine, their function can impact the transport of charged amino acids. nih.gov For instance, the glutamine-glutamate cycle in the brain involves the interplay of these transporters. solvobiotech.com

Transporters in these families operate through distinct mechanisms.

ASCT2 functions as an obligatory antiporter . nih.gov This means it facilitates the exchange of amino acids across the plasma membrane. In a typical cycle, ASCT2 transports an extracellular neutral amino acid (such as glutamine) along with a sodium ion into the cell in exchange for an intracellular neutral amino acid. nih.govsolvobiotech.com This mechanism has a strict 1:1:1 stoichiometry for the extracellular substrate, the Na⁺ ion, and the intracellular substrate. solvobiotech.com Because it is an exchanger, ASCT2 does not mediate the net accumulation of amino acids unless there is a pre-existing gradient of an exchangeable substrate. nih.gov

The SLC38 family (SNATs), on the other hand, primarily functions via symport (co-transport). researchgate.netnih.gov These transporters mediate the net uptake of small neutral amino acids by coupling their movement to the influx of sodium ions down their electrochemical gradient. researchgate.net This allows cells to accumulate neutral amino acids to concentrations far above those in the extracellular environment. mdpi.com SNAT1 and SNAT2 are considered the main loaders of neutral amino acids in many cells, providing the necessary substrates that can then be used by antiporters like ASCT2. mdpi.com

The physiological role of these transporters is defined by where they are expressed in the body.

ASCT2 (SLC1A5) is expressed ubiquitously throughout the body. solvobiotech.com Its presence is confirmed in a wide range of tissues, including the lungs, skeletal muscle, large intestine, kidneys, brain, and adipose tissue. nih.govsolvobiotech.com In polarized cells, such as those lining the intestine or kidney tubules, ASCT2 is typically found on the apical membrane. solvobiotech.com

The SLC38 family transporters are also found in nearly all cell types. researchgate.net Their expression is particularly high in cells with active growth or significant amino acid metabolism, such as in the liver, kidney, brain, and placenta. researchgate.net Unlike ASCT2 in epithelial tissues, SLC38 transporters are generally located on membranes that face the bloodstream or intercellular space, rather than the apical membrane. researchgate.net

| Transporter | Family | Key Tissue Locations | Reference |

|---|---|---|---|

| ASCT2 | SLC1 | Lung, skeletal muscle, intestine, kidney, brain, adipose tissue, T-cells | nih.govsolvobiotech.com |

| SNAT1 / SNAT2 | SLC38 | Liver, kidney, brain, placenta, muscle | researchgate.net |

| EAAT3 | SLC1 | Primarily neurons | pnas.org |

Neutral Amino Acid Transporters (ASCT2, SLC38 Family)

Receptor Interactions and Signal Transduction

D-aspartate, a key component of Sodium DL-aspartate, exerts its physiological effects through interactions with specific cellular receptors, triggering a cascade of intracellular events. These interactions are fundamental to its role in cellular communication and regulation.

N-Methyl-D-Aspartate Receptor (NMDAR) Agonism by D-Aspartate

D-aspartate is recognized as an endogenous agonist for the N-Methyl-D-Aspartate Receptor (NMDAR), a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission in the central nervous system. nih.govresearchgate.netnih.gov The activation of NMDARs by D-aspartate leads to the opening of an ion channel that allows the influx of cations, most notably calcium (Ca2+), into the neuron. wikipedia.orgportlandpress.com This influx of calcium is a critical event that initiates a variety of downstream signaling pathways. nih.gov The function of NMDARs is complex, requiring the binding of not only an agonist like glutamate or D-aspartate but also a co-agonist, typically glycine (B1666218) or D-serine, for efficient channel opening. wikipedia.orgtaylorandfrancis.com Furthermore, the channel is subject to a voltage-dependent block by magnesium ions (Mg2+), which must be dislodged by membrane depolarization for ion flow to occur, making the NMDAR a "coincidence detector" of both presynaptic and postsynaptic activity. wikipedia.orgyoutube.com

NMDARs are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (or occasionally GluN3 subunits). portlandpress.comyoutube.com D-aspartate has been shown to directly act at the glutamate-binding site located on the GluN2 subunits. nih.govfrontiersin.org Studies have indicated that D-aspartate can interact with different GluN2 subunits, including GluN2A and GluN2B. mdpi.comnih.gov For instance, in nigral dopamine (B1211576) neurons, persistent high levels of D-aspartate led to an increase in the membrane levels of both GluN1 and GluN2A subunits. nih.gov The specific subunit composition of the NMDAR can influence its pharmacological and biophysical properties, including its affinity for agonists and its gating kinetics.

The influx of calcium through activated NMDARs serves as a second messenger, initiating a variety of intracellular signaling cascades. In Leydig cells, D-aspartate has been shown to upregulate androgen production by activating the adenylate cyclase-cAMP and/or the mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov The MAPK superfamily, which includes extracellular signal-regulated kinases (ERKs), plays a crucial role in transducing excitatory signals from the NMDAR. nih.gov

In spermatogonial GC-1 cells, D-aspartate induces the phosphorylation of both MAPK (also known as ERK) and AKT (also known as protein kinase B) serine-threonine kinase proteins. mdpi.comnih.gov The activation of the ERK1/2 pathway, a component of the MAPK cascade, is a key event following NMDAR stimulation and is involved in regulating gene transcription. mdpi.comnih.gov Similarly, the AKT pathway is another critical signaling route that can be activated by D-aspartate. mdpi.com These pathways, including the cAMP, MAPK/ERK, and AKT cascades, are central to mediating the effects of D-aspartate on cellular processes such as steroidogenesis and cell proliferation. mdpi.comdntb.gov.ua

Metabotropic Glutamate Receptor 5 (mGlu5) Activation by D-Aspartate

In addition to its well-established role as an NMDAR agonist, D-aspartate has also been found to activate metabotropic glutamate receptor 5 (mGlu5). nih.govfrontiersin.org Unlike ionotropic receptors that form ion channels, mGluRs are G protein-coupled receptors that modulate intracellular signaling pathways. wikipedia.org Specifically, mGlu5 is coupled to the Gq/11 protein and activates phospholipase C, leading to the hydrolysis of phosphoinositides and subsequent mobilization of intracellular calcium. wikipedia.orgnih.gov The activation of mGlu5 by D-aspartate adds another layer of complexity to its signaling capabilities, allowing it to influence a broader range of cellular responses. frontiersin.org

Influence on Gene and Protein Expression (e.g., Steroidogenic Acute Regulatory Protein, Steroidogenic Enzymes)

A significant consequence of D-aspartate-initiated signal transduction is the modulation of gene and protein expression. A prime example is the upregulation of the Steroidogenic Acute Regulatory (StAR) protein. mdpi.comnih.gov StAR plays a crucial role in steroidogenesis by facilitating the transport of cholesterol into the mitochondria, the rate-limiting step in the synthesis of steroid hormones. mdpi.comnih.gov D-aspartate has been shown to enhance the gene and protein expression of StAR in Leydig cells. mdpi.comnih.gov

Furthermore, D-aspartate influences the expression of several key steroidogenic enzymes. mdpi.commdpi.com These include:

P450 cholesterol side-chain cleavage (P450scc) : Catalyzes the conversion of cholesterol to pregnenolone (B344588). mdpi.commdpi.com

3β-hydroxysteroid dehydrogenase (3β-HSD) : Involved in the conversion of pregnenolone to progesterone. mdpi.commdpi.com

17β-hydroxysteroid dehydrogenase (17β-HSD) : Catalyzes the conversion of androstenedione (B190577) to testosterone (B1683101). mdpi.comnih.gov

Cytochrome P450 aromatase (P450aro) : Converts androgens to estrogens. mdpi.com

The increased expression of these enzymes, driven by signaling pathways like MAPK/ERK, ultimately leads to an increase in the synthesis of steroid hormones such as testosterone. mdpi.commdpi.com

Table 1: Effects of D-Aspartate on Gene and Protein Expression

| Gene/Protein | Cell Type/Tissue | Effect of D-Aspartate | Signaling Pathway Implicated |

|---|---|---|---|

| Steroidogenic Acute Regulatory (StAR) Protein | Leydig cells | Upregulation mdpi.comnih.gov | cAMP, MAPK/ERK mdpi.commdpi.com |

| P450scc | Leydig cells | Upregulation mdpi.commdpi.com | MAPK/ERK mdpi.com |

| 3β-HSD | Leydig cells | Upregulation mdpi.commdpi.com | MAPK/ERK mdpi.com |

| 17β-HSD | Testis | Upregulation mdpi.comnih.gov | MAPK/ERK mdpi.com |

| Proliferating Cell Nuclear Antigen (PCNA) | Spermatogonial GC-1 cells | Upregulation mdpi.comnih.gov | ERK, Akt mdpi.com |

| Aurora B Kinase (AURKB) | Spermatogonial GC-1 cells | Upregulation mdpi.comnih.gov | ERK, Akt mdpi.com |

Intracellular Roles and Cellular Homeostasis

Beyond its role as a signaling molecule that interacts with membrane receptors, aspartate, in its various forms, plays fundamental intracellular roles essential for cellular homeostasis. Aspartate is a crucial metabolite for the synthesis of proteins and nucleotides, which are vital for cell growth and proliferation. mdpi.com

The transport of aspartate across cellular and mitochondrial membranes is tightly regulated. Sodium-coupled aspartate transporters, such as GltPh, utilize the sodium ion gradient to drive the uptake of aspartate into cells. nih.gov This process is critical for maintaining the intracellular pool of aspartate.

Within the cell, aspartate is a key player in mitochondrial metabolism. It is involved in the malate-aspartate shuttle, a system that transports reducing equivalents across the inner mitochondrial membrane for oxidative phosphorylation. Furthermore, aspartate can be derived from the mitochondrial catabolism of glutamine, a process that is particularly important in rapidly proliferating cells. mdpi.com The availability of cytosolic aspartate is crucial for redox homeostasis, ensuring the cell can manage oxidative stress. mdpi.com

The degradation of D-aspartate is carried out by the enzyme D-aspartate oxidase (DDO), which converts it to oxaloacetate, ammonia, and hydrogen peroxide. nih.gov The regulation of D-aspartate levels through synthesis and degradation is critical for maintaining glutamatergic system homeostasis and preventing potential neurotoxicity. nih.govfrontiersin.org

Table 2: Intracellular Functions of Aspartate

| Function | Description | Key Molecules/Pathways Involved |

|---|---|---|

| Protein Synthesis | Serves as a building block for the synthesis of new proteins. mdpi.com | Ribosomes, tRNA |

| Nucleotide Synthesis | A precursor for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. mdpi.com | De novo and salvage pathways |

| Redox Homeostasis | Contributes to maintaining the balance of reducing and oxidizing agents within the cell. mdpi.com | Malate-aspartate shuttle, NADPH production |

| Neurotransmitter Precursor | Can be converted to other neurotransmitters. | Aspartate aminotransferase |

| Energy Metabolism | Participates in the citric acid cycle through its conversion to oxaloacetate. | Citric Acid Cycle, Oxidative Phosphorylation |

Contribution to Cellular Proliferation and Redox Balance

Aspartate is a crucial metabolite for cell proliferation, serving as a precursor for the synthesis of proteins, nucleotides, and other amino acids like asparagine and arginine. encyclopedia.pubelifesciences.org Proliferating cells, particularly cancer cells, have a high demand for aspartate to support robust DNA replication, RNA transcription, and ribosome biogenesis. encyclopedia.pub Research has demonstrated that aspartate availability can be a limiting factor for cancer cell growth, especially under hypoxic conditions where mitochondrial respiration is impaired. nih.govresearchgate.net The synthesis of aspartate is intrinsically linked to mitochondrial metabolism, with studies showing that a primary function of the mitochondrial electron transport chain (ETC) in proliferating cells is to enable aspartate production. mdpi.comnih.gov

The malate-aspartate shuttle (MAS) plays a pivotal role in maintaining cellular redox balance by transferring NADH reducing equivalents from the cytosol to the mitochondria. nih.govmdpi.com This process is essential for sustaining glycolysis and ensuring the appropriate NAD+/NADH ratio in different cellular compartments. encyclopedia.pubmdpi.com A deficit in aspartate can disrupt the MAS, leading to an altered redox state and increased oxidative stress. encyclopedia.pub In certain cancer cells, aspartate also contributes to maintaining redox homeostasis by supporting the production of NADPH. encyclopedia.pub The L-isoform, L-aspartate, is primarily involved in these processes, being synthesized from oxaloacetate and glutamate by mitochondrial aspartate aminotransferase. nih.govmdpi.com

Conversely, studies on the D-isoform, D-aspartate, have shown that it can influence cell proliferation through different mechanisms. For instance, D-aspartate has been observed to stimulate the proliferation of specific cell types, such as spermatogonia, by activating signaling pathways like the N-methyl-D-aspartate receptor (NMDAR)-mediated ERK and serine-threonine protein kinase (AKT) pathways. nih.gov

Table 1: Impact of Aspartate Stereoisomers on Cellular Proliferation and Redox Balance

| Feature | L-Aspartate | D-Aspartate | Key Research Findings |

|---|---|---|---|

| Role in Proliferation | Essential precursor for protein and nucleotide synthesis. encyclopedia.pubelifesciences.org | Stimulates proliferation in specific cell types (e.g., spermatogonia). nih.gov | L-Aspartate is a limiting metabolite for cancer cell growth, particularly under hypoxia. nih.govresearchgate.net D-Aspartate activates proliferative pathways like ERK and AKT. nih.gov |

| Connection to Mitochondria | De novo synthesis is a primary function of mitochondrial respiration in proliferating cells. mdpi.comnih.gov | Enhances mitochondrial function in certain contexts. nih.gov | Inhibition of the mitochondrial ETC limits L-aspartate synthesis and halts proliferation. nih.govnih.gov |

| Redox Balance | Key component of the malate-aspartate shuttle, maintaining cytosolic NAD+/NADH ratio. encyclopedia.pubnih.govmdpi.com | Can reduce oxidative stress by increasing levels of antioxidant enzymes. nih.gov | Disruption of the malate-aspartate shuttle due to L-aspartate deficit leads to oxidative stress. encyclopedia.pub D-Aspartate administration can decrease markers of oxidative status like TBARS and MDA. nih.gov |

Modulation of Mitochondrial Function and Stability

Aspartate stereoisomers play a significant role in modulating mitochondrial function and stability. L-aspartate, in particular, facilitates mitochondrial activity by providing substrates for the Tricarboxylic Acid (TCA) cycle. nih.gov Supplementation with L-aspartate can help maintain mitochondrial function, especially under cellular stress conditions. nih.gov It can be converted to oxaloacetate, a key TCA cycle intermediate, thereby supporting mitochondrial respiration and energy production. nih.govnih.gov The malate-aspartate shuttle, which depends on L-aspartate, is crucial for transferring reducing equivalents into the mitochondria, further linking L-aspartate to the maintenance of mitochondrial redox homeostasis. nih.govmdpi.com

D-aspartate has also been shown to positively influence mitochondrial function. In testicular cells, D-aspartate enhances mitochondrial activity and improves the stability of Mitochondria-Associated Membranes (MAMs), which are critical for inter-organelle communication and calcium homeostasis. nih.gov This enhancement of mitochondrial function is associated with aiding the metabolic shift required during processes like meiosis. nih.gov Furthermore, treatment with a combination of L-ornithine and L-aspartate has been found to restore mitochondrial function in models of Parkinson's disease by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO), thereby promoting mitochondrial recovery. nih.gov

Table 2: Effects of Aspartate Stereoisomers on Mitochondrial Parameters

| Parameter | Effect of L-Aspartate | Effect of D-Aspartate | Research Context |

|---|---|---|---|

| TCA Cycle Activity | Facilitates TCA cycle by providing oxaloacetate. nih.gov | Indirectly supports mitochondrial metabolism. | L-Aspartate supplementation protects against toxicity by enhancing TCA cycle activity. nih.gov |

| Mitochondrial Respiration | Supports respiration via the malate-aspartate shuttle. nih.govmdpi.com | Enhances mitochondrial function in spermatocytes. nih.gov | Essential for transferring NADH into mitochondria to be used by the electron transport chain. nih.govmdpi.com |

| Mitochondrial Stability | Contributes to overall mitochondrial health. | Improves MAM stability and reduces ER stress in Leydig and Sertoli cells. nih.gov | Enhanced stability is linked to improved efficiency in steroidogenesis and spermatogenesis. nih.gov |

| Redox Homeostasis | Reduces oxidative stress by supporting mitochondrial function. nih.gov | Increases levels of antioxidant enzymes (SOD, CAT). nih.gov | L-Ornithine L-Aspartate treatment counteracts mitochondrial dysfunction by reducing ROS and NO. nih.gov |

Anti-apoptotic Mechanisms

The stereoisomers of aspartate exhibit distinct roles in the regulation of apoptosis. D-aspartate has been identified as having a notable anti-apoptotic effect in the testis. nih.gov This protective mechanism is mediated through the AMPAR/AKT signaling pathway. nih.gov Oral administration of D-aspartate in rats led to a decrease in the testicular expression levels of key apoptotic molecules, including cytochrome c and caspase-3, and a reduction in the number of apoptotic cells. nih.gov By promoting the phosphorylation of AKT, D-aspartate can inactivate several pro-apoptotic molecules, thereby promoting cell survival. nih.gov

However, the role of D-aspartate in apoptosis can be complex and context-dependent. Overactivation of N-methyl-D-aspartate (NMDA) receptors, for which D-aspartate can act as an agonist, has been shown to induce apoptosis in neuronal cells. nih.govnih.gov This excitotoxic cell death involves pathways that can be both caspase-dependent and independent. nih.govnih.gov In some cellular models, apoptotic inducers have been shown to activate the release of D-aspartate, suggesting a more intricate involvement of this stereoisomer in the apoptotic process. nih.gov

L-aspartate's role is more indirect, primarily supporting cell proliferation and survival. encyclopedia.pub By ensuring the availability of necessary building blocks for proteins and nucleotides and maintaining redox balance, L-aspartate helps to prevent the metabolic stress that could otherwise trigger apoptosis. encyclopedia.pubnih.gov Caspases, the cysteine proteases that execute apoptosis, recognize and cleave protein substrates at specific sequences that often contain aspartate residues, highlighting the amino acid's presence at critical cleavage sites in the apoptotic cascade. youtube.com

Table 3: Involvement of Aspartate Stereoisomers in Apoptotic Pathways

| Mechanism | Role of D-Aspartate | Role of L-Aspartate | Key Findings |

|---|---|---|---|

| Signaling Pathways | Inhibits apoptosis via the AMPAR/AKT pathway in testicular cells. nih.gov | Supports general cell survival pathways. encyclopedia.pub | D-Aspartate decreases expression of cytochrome c and caspase-3. nih.gov |

| Receptor Activation | Can induce apoptosis via overactivation of NMDA receptors in neurons. nih.govnih.gov | Not directly implicated in receptor-mediated apoptosis. | NMDA receptor-induced apoptosis is a known mechanism of excitotoxicity. nih.gov |

| Apoptotic Cascade | Can be released by cells in response to apoptotic inducers. nih.gov | Present in the recognition sequence for caspase cleavage (e.g., DEVD). youtube.com | L-Aspartate is a component of the substrate for executioner caspases. youtube.com |

Role in Post-translational Modifications (e.g., eIF5A Hypusination)

Aspartate is involved in post-translational modifications (PTMs), a critical process for regulating protein function. While methylation can occur on the side chains of aspartic acid residues, a more recently elucidated role is its contribution to the unique PTM known as hypusination. nih.govyoutube.com Hypusination is a two-step enzymatic process that modifies a specific lysine (B10760008) residue on the eukaryotic translation initiation factor 5A (eIF5A) to form the unusual amino acid hypusine. researchgate.netnih.gov This modification is essential for the activity of eIF5A and, consequently, for cellular proliferation. researchgate.net

Recent research has established a direct link between aspartate metabolism and eIF5A hypusination. Specifically, glutamine-derived aspartate is required for the synthesis of spermidine (B129725), a polyamine that is a precursor for the hypusine modification. nih.gov In tumor-associated macrophages (TAMs), an increased supply of aspartate stimulates the polyamine synthesis pathway, leading to elevated spermidine levels. nih.gov This, in turn, enhances the hypusination of eIF5A. nih.gov

The functional consequence of this aspartate-driven eIF5A hypusination is an increased translation efficiency of specific mRNAs, such as that for Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov The resulting augmentation of HIF-1α protein levels drives a metabolic shift in TAMs towards increased glycolysis, promoting a distinct metabolic phenotype. nih.gov This mechanism highlights a novel role for aspartate in regulating gene expression at the translational level through its influence on a critical post-translational modification. nih.gov

Table 4: Aspartate's Role in eIF5A Hypusination

| Process | Description | Role of Aspartate | Consequence |

|---|---|---|---|

| Hypusination | A post-translational modification of a lysine residue on eIF5A to form hypusine, essential for eIF5A activity. researchgate.netnih.gov | Glutamine-derived aspartate is a precursor for spermidine synthesis. nih.gov | Spermidine is a necessary substrate for the enzymes that catalyze hypusination. nih.gov |

| eIF5A Activity | Hypusinated eIF5A facilitates the translation of a subset of mRNAs, often those containing polyproline motifs. | By promoting spermidine production, aspartate enhances the level of active, hypusinated eIF5A. nih.gov | Increased eIF5A activity. |

| Translational Regulation | Active eIF5A increases the translation efficiency of specific proteins, such as HIF-1α in TAMs. nih.gov | An increased aspartate pool leads to higher levels of HIF-1α protein. nih.gov | Drives metabolic reprogramming (increased glycolysis) and alters the phenotype of TAMs. nih.gov |

Biological Functionality in Model Systems Preclinical Focus

Neuroendocrine and Endocrine System Modulation

Sodium DL-aspartate has been the subject of extensive preclinical research to elucidate its role in modulating the neuroendocrine and endocrine systems. Studies in various animal models have demonstrated its influence on key hormonal axes and glands responsible for reproductive and metabolic regulation.

Sodium DL-aspartate has been shown to exert a significant regulatory influence on the Hypothalamic-Pituitary-Gonadal (HPG) axis in animal models, leading to the synthesis and release of crucial reproductive hormones. Research indicates that D-aspartate, a component of the racemic mixture, plays a pivotal role in this process.

In studies involving rats, the administration of sodium D-aspartate has been found to enhance the release of both Luteinizing Hormone (LH) and testosterone (B1683101). nih.gov It is suggested that D-aspartate stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. mdpi.comnih.gov GnRH, in turn, acts on the anterior pituitary gland to trigger the secretion of LH. mdpi.comnih.govmdpi.com This surge in LH then stimulates the Leydig cells within the testes to produce and release testosterone. mdpi.comnih.gov

Experimental evidence in rats has demonstrated that oral administration of sodium D-aspartate led to a significant increase in serum LH and testosterone levels. nih.govnih.gov Specifically, one study reported a 1.51-fold increase in LH and a 2.05-fold increase in testosterone in the serum of rats treated with a 20 mM solution of sodium D-aspartate for 12 days. nih.gov Even three days after the cessation of treatment, testosterone levels remained significantly elevated. nih.gov The mechanism of action within the pituitary for LH release involves cGMP as a second messenger. nih.govresearchgate.net In prepubertal monkeys, intravenous administration of aspartate has also been shown to stimulate GnRH release, leading to a dramatic rise in plasma LH concentrations. nih.gov

| Hormone | Animal Model | Observed Effect | Fold Increase | Reference |

|---|---|---|---|---|

| Luteinizing Hormone (LH) | Rat | Increased serum levels | 1.51 | nih.gov |

| Testosterone | Rat | Increased serum levels | 2.05 | nih.gov |

Sodium DL-aspartate has been demonstrated to have a direct impact on testicular function, specifically influencing the processes of spermatogenesis and steroidogenesis. D-aspartate is naturally present in various testicular cells, including Leydig cells, Sertoli cells, and germ cells, suggesting its involvement in reproductive processes. mdpi.com

In testicular models, D-aspartate has been shown to upregulate the synthesis of testosterone. mdpi.com This is achieved, in part, by stimulating the expression of the Steroidogenic Acute Regulatory (StAR) protein. mdpi.comnih.gov The StAR protein is a critical component in the transport of cholesterol into the mitochondria of Leydig cells, which is the rate-limiting step in the production of steroid hormones like testosterone. mdpi.comnih.gov In vitro studies on cultured rat Leydig cells have confirmed that D-aspartate upregulates testosterone synthesis by stimulating the gene and protein expression of StAR. mdpi.com

Furthermore, D-aspartate has been found to enhance the expression of enzymes involved in the steroidogenic cascade, such as P450scc and 3β-HSD. mdpi.comnih.gov In mouse models, a deficiency of D-aspartate was associated with a significant decrease in serum testosterone levels and the testicular expression of 17β-HSD, an enzyme crucial for testosterone biosynthesis. mdpi.com The mechanism in Leydig cells for testosterone synthesis and release involves cAMP acting as a second messenger. nih.govresearchgate.net

Beyond steroidogenesis, D-aspartate also appears to play a role in spermatogenesis by promoting the proliferation of spermatogonia. mdpi.com In cultured spermatogonial cells, exogenous D-aspartate has been shown to induce the phosphorylation of MAPK3/1 and AKT proteins, which are key components of signaling pathways that control cell proliferation. mdpi.com

| Process | Key Protein/Enzyme | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Steroidogenesis | StAR Protein | Upregulation of gene and protein expression | Cultured Rat Leydig Cells | mdpi.com |

| Steroidogenesis | P450scc | Upregulation of expression | Leydig Cells | mdpi.comnih.gov |

| Steroidogenesis | 3β-HSD | Upregulation of expression | Leydig Cells | mdpi.comnih.gov |

| Spermatogenesis | MAPK3/1 and AKT | Induction of phosphorylation | Cultured Spermatogonial Cells | mdpi.com |

The pineal gland, responsible for the synthesis of melatonin, is another endocrine tissue where D-aspartate is found in high concentrations in rats. nih.gov Research suggests that D-aspartate may act as a regulator of melatonin production.

In studies using rat pinealocytes, exogenous D-aspartate was found to strongly inhibit norepinephrine-dependent melatonin synthesis. nih.gov The concentration required for a 50% inhibition was determined to be 75 microM. nih.gov This inhibitory effect is at least partially due to a decrease in the activity of serotonin N-acetyltransferase, a key enzyme in the melatonin synthesis pathway. nih.gov These findings suggest that D-aspartate may function as a negative regulator of melatonin production within the pineal gland. nih.govnih.gov The pineal gland synthesizes and releases melatonin in a circadian rhythm, which is primarily regulated by the suprachiasmatic nucleus of the hypothalamus. mdpi.com

Central Nervous System Functionality

Sodium DL-aspartate has been implicated in various functions within the central nervous system, particularly in the context of development, synaptic plasticity, and neurotransmission.

D-aspartate is present in the brain during developmental stages, with higher concentrations observed in the cerebral hemispheres of newborn rats compared to older animals. nih.gov This suggests a potential role for D-aspartate in the development of the nervous system. nih.govnih.gov

In the context of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time and is crucial for learning and memory, N-methyl-D-aspartate (NMDA) receptors play a critical role. nih.gov D-aspartate can bind to the NMDA receptor. Chronic blockade of NMDA receptors in organotypic hippocampal slice cultures has been shown to lead to changes in glutamatergic transmission, indicating the importance of signaling through these receptors for maintaining normal synaptic function. nih.gov

D-aspartate is considered to have a role in neurotransmission. nih.gov It is found in various neurons in the rat brain, including those in the frontal cortex and hippocampus. nih.gov Some studies suggest that D-aspartate may meet most of the criteria to be considered a classical neurotransmitter. mdpi.com

The mechanism of action of D-aspartate in the nervous system is often linked to its interaction with NMDA receptors, which are a type of ionotropic glutamate (B1630785) receptor. nih.gov D-aspartate has been shown to bind to the L-glutamate site of NMDA receptors. nih.gov The uptake of D-aspartate into nerve terminals is thought to be mediated by glutamate transporters. nih.gov There is also evidence for the exocytotic release of D-aspartate from cultured neurons and synaptosomes. researchgate.net

Immune and Inflammatory Response Modulation

Sodium DL-aspartate has been shown to modulate inflammatory responses in intestinal models by influencing key innate immune receptors. In a study involving young pigs, dietary supplementation with D- and DL-aspartate was found to down-regulate the expression of Toll-like receptor 4 (TLR4), Nucleotide-binding oligomerization domain-containing protein 1 (NOD1), and Myeloid differentiation primary response 88 (MyD88) in the jejunum. researchgate.netnih.gov This down-regulation suggests a role in mediating inflammatory responses within the gut. researchgate.netnih.gov

Further research on weaned pigs challenged with lipopolysaccharide (LPS) demonstrated that aspartate supplementation could attenuate intestinal injury by inhibiting these signaling pathways. nih.gov The study reported that aspartate down-regulated the mRNA expression of genes related to the TLR4 and NOD signaling pathways. nih.gov This inhibition of key inflammatory signaling cascades highlights the potential of aspartate to improve intestinal integrity during an inflammatory event. nih.gov Innate immune receptors like NOD1 are crucial for maintaining the integrity of the intestinal epithelium; their signaling helps protect against injury, inflammation, and subsequent carcinogenesis. nih.gov

Table 1: Effect of Dietary Aspartate on Innate Immune Receptor Expression in Porcine Jejunum

| Compound | Model System | Receptor/Adapter | Observed Effect |

| D-Aspartate | Young Pigs | TLR4, NOD1, MyD88 | Down-regulation |

| DL-Aspartate | Young Pigs | TLR4, NOD1, MyD88 | Down-regulation |

Microbiome Interactions

Sodium DL-aspartate influences the composition and diversity of the intestinal microbiota. In a study with young pigs, dietary supplementation with 1% DL-aspartate led to distinct shifts in the gut microbial community at the phylum level. researchgate.netnih.gov Specifically, it decreased the abundance of Actinobacteria and Bacteroidetes while increasing the abundance of Firmicutes. researchgate.netnih.gov In contrast, L-aspartate alone was found to enhance bacterial diversity, as measured by the Shannon and Simpson indices, and increased the relative abundance of Actinobacteria and Bacteroidetes while decreasing Firmicutes. researchgate.netnih.gov Despite the differing effects on specific phyla, 1% DL-aspartate supplementation was also noted to increase the Simpson index of diversity compared to a control group. researchgate.net

Another study in a mouse model of dextran sulfate sodium (DSS)-induced colitis found that aspartate administration increased the abundance of the phylum Bacteroidetes and the genera Lactobacillus and Alistipes. nih.govresearchgate.net Conversely, it decreased the abundance of the phyla Actinobacteria and Verrucomicrobia. nih.govresearchgate.net These findings indicate that aspartate can modulate the gut microbiota composition, which may contribute to its effects on intestinal health. nih.gov

Table 2: Influence of DL-Aspartate on Intestinal Microbial Phyla in Young Pigs

| Microbial Phylum | Effect of DL-Aspartate |

| Actinobacteria | Decrease in abundance |

| Bacteroidetes | Decrease in abundance |

| Firmicutes | Increase in abundance |

Plant Metabolism and Physiology

Aspartate is a central compound in plant metabolism, serving as the precursor for the "aspartate family" of amino acids, which includes the essential amino acids lysine (B10760008), threonine, methionine, and isoleucine. elsevierpure.comnih.gov The metabolic pathways originating from aspartate are crucial for the nutritional quality of crops, as many staple cereal grains have limited quantities of these essential amino acids, particularly lysine. nih.govconsensus.app

Research has focused on manipulating the biosynthetic and catabolic enzymes involved in lysine metabolism to enhance its accumulation in seeds. elsevierpure.comnih.gov This genetic engineering approach has shown success in increasing the levels of this essential amino acid, thereby improving the nutritional value of the plant. nih.gov However, these manipulations can also significantly affect the levels of metabolites within the tricarboxylic acid (TCA) cycle, indicating a strong link between aspartate family amino acid metabolism and the plant's central energy metabolism. elsevierpure.comnih.gov While sodium is not considered an essential element for most plants, it is classified as a "functional" or "beneficial" element. kpluss.com It can contribute to osmotic regulation, similar to potassium, leading to more efficient water use and can be particularly important for certain C4 plants. kpluss.comresearchgate.net

Metabolic Connection to the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism

Aspartate plays a crucial role in cellular energy metabolism through its direct link to the Tricarboxylic Acid (TCA) cycle, a key metabolic pathway for the production of ATP. elifesciences.orgnih.gov The TCA cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. A primary function of the TCA cycle in proliferating cells is the biosynthesis of aspartate. nih.gov

The metabolic connection of aspartate to the TCA cycle is primarily through its conversion to oxaloacetate, a key intermediate of the cycle. nih.gov This conversion can be facilitated by the enzyme aspartate transaminase. Once converted, oxaloacetate can participate in the TCA cycle, contributing to the production of NADH and FADH2, which are subsequently used in the electron transport chain to generate ATP. This process highlights how aspartate can serve as a fuel source for the TCA cycle, supporting cellular energy demands. nih.gov

In preclinical models, particularly in studies involving proliferating cells, the provision of aspartate has been shown to be critical for mitochondrial function and cell survival, especially under conditions of metabolic stress. nih.govnih.gov When other substrates for the TCA cycle are limited, aspartate can replenish cycle intermediates, a process known as anaplerosis, thereby maintaining the cycle's function and ensuring continued energy production. nih.gov Research has demonstrated that supplementing with aspartate can facilitate TCA cycle activity and protect cells from certain types of toxicity by supporting carbohydrate metabolism. nih.gov

The transport of aspartate into the mitochondria, where the TCA cycle occurs, is a critical step in its utilization for energy metabolism. nih.gov This process is mediated by specific transporter proteins that shuttle metabolites across the mitochondrial membrane. The efficiency of this transport can influence the extent to which extracellularly supplied aspartate can contribute to mitochondrial energy production.

| Metabolic Role | Description | Key Intermediates |

| Anaplerosis | Replenishment of TCA cycle intermediates. | Oxaloacetate |

| Energy Production | Serves as a substrate for the TCA cycle, leading to ATP synthesis. | NADH, FADH2 |

| Biosynthesis | The TCA cycle is a source for aspartate synthesis in proliferating cells. | Aspartate |

Ruminant Digestive Physiology

Influence on Ruminal Fermentation Efficiency

Studies have shown that the addition of sodium aspartate to in vitro rumen fermentation systems can lead to significant changes in the fermentation parameters. nih.gov One notable effect is an increase in the molar percentage of propionate, a key VFA that is a precursor for glucose synthesis in the ruminant liver. nih.gov An increase in propionate production relative to acetate is generally considered to improve the energy efficiency of the fermentation process.

Furthermore, the introduction of sodium aspartate has been observed to influence the rumen microbial population and their metabolic output. Research has indicated a numerical decrease in methane production in the presence of aspartate. nih.gov Methane is a byproduct of ruminal fermentation that represents a loss of dietary energy for the animal. Therefore, a reduction in methane production can contribute to improved feed efficiency.

The effects of sodium aspartate on other ruminal parameters have also been documented. These include an increase in ruminal pH and a decrease in lactate production. nih.gov Maintaining a stable and optimal ruminal pH is critical for the activity of cellulolytic bacteria and the prevention of metabolic disorders such as acidosis. nih.gov

Below is a data table summarizing the observed effects of sodium aspartate on in vitro ruminal fermentation parameters from a specific study.

| Fermentation Parameter | Control | Sodium Aspartate | Percentage Change |

| Propionate (mol%) | Not Specified | Increased | +5.86% |

| Methane Production | Not Specified | Decreased | -21.56% |

| Lactate Production | Not Specified | Significantly Decreased | Not Quantified |

| pH | Not Specified | Significantly Increased | Not Quantified |

Data adapted from an in vitro study on the effect of sodium aspartate on rumen fermentation. nih.gov

Analytical and Research Methodologies for Aspartate Stereoisomers

Stereoselective Separation and Quantification Techniques

The chemical similarity of enantiomers presents a significant analytical challenge, requiring chiral selectors or derivatizing agents to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination of aspartate enantiomers in complex biological mixtures. nih.govresearchgate.net The method's success hinges on creating diastereomeric pairs that can be separated on conventional achiral columns or by using a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. nih.govsigmaaldrich.com

A common approach involves pre-column derivatization with a chiral fluorogen. nih.gov One such reagent is o-phthaldialdehyde (OPA) combined with a chiral thiol like N-acetyl-L-cysteine (NAC). nih.govresearchgate.net This reaction rapidly produces intensely fluorescent, diastereomeric products that can be resolved using reverse-phase HPLC. researchgate.net This method is highly sensitive, capable of detecting as little as five picomoles of D-aspartate in the presence of a 100-fold excess of L-aspartate. nih.gov Another effective chiral derivatizing agent is N-α-(5-fluoro-2,4-dinitro-phenyl)-(D or L)-valine amide (FDNP-Val-NH₂), an analog of Marfey's reagent, which offers excellent resolution for D-Asp and its N-methylated derivatives. nih.gov

Alternatively, direct separation of underivatized amino acids can be achieved using a chiral stationary phase. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective. sigmaaldrich.comsemanticscholar.org These columns possess ionic groups and are compatible with aqueous mobile phases, making them suitable for separating zwitterionic compounds like amino acids. sigmaaldrich.com A study utilizing an Astec Chirobiotic column successfully separated D-Asp, L-Asp, and N-methyl-D-aspartate (NMDA) in mouse brain tissue extracts without derivatization, quantifying them with tandem mass spectrometry. semanticscholar.org

Table 1: Selected HPLC Methods for Aspartate Stereoisomer Analysis

| Method Type | Column/Stationary Phase | Derivatizing Reagent | Detection Method | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

| Pre-column Derivatization | Reverse-phase C18 | o-phthaldialdehyde (OPA) / N-acetyl-L-cysteine (NAC) | Fluorescence | 5 pmol (D-Asp) | nih.gov |

| Pre-column Derivatization | ODS-Hypersil | N-α-(5-fluoro-2,4-dinitro-phenyl)-(D or L)-valine amide (FDNP-Val-NH₂) | UV (340 nm) | 5-10 pmol | nih.gov |

| Chiral Stationary Phase | Astec Chirobiotic (Teicoplanin) | None (underivatized) | LC-MS/MS-MRM | LOD: 0.52 pg/μl (D-Asp), 0.46 pg/μl (L-Asp); LOQ: 1.57 pg/μl (D-Asp), 1.41 pg/μl (L-Asp) | semanticscholar.org |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has become a valuable tool for amino acid analysis due to its minimal sample consumption, speed, and high resolution. nih.govcreative-proteomics.comchromatographytoday.com For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient diastereomeric complexes with the selector, altering their electrophoretic mobility and enabling separation. bohrium.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for amino acid enantiomers. nih.gov For instance, the enantiomeric separation of D,L-aspartic acid derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) was effectively achieved using heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) as a chiral selector in the buffer. nih.gov This method reached a limit of detection of 100 nM for each enantiomer and was successfully applied to determine D- and L-Asp in rat pineal glands and food samples. nih.gov

Advancements in CE technology have coupled it with various detectors, including UV, laser-induced fluorescence (LIF), and mass spectrometry (MS), to enhance sensitivity and selectivity. creative-proteomics.com The combination of CE with MS (CE-MS) is particularly powerful, offering accurate quantification and identification of amino acids in complex biological samples like urine with minimal pretreatment. nih.govcreative-proteomics.com Different CE modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the resolution of a wide range of amino acids. acs.org

Table 2: Capillary Electrophoresis Methods for Aspartate Enantiomer Separation

| Chiral Selector | Derivatization | Buffer System | Detection | Application | Reference |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | NBD-F | 30 mM TM-β-CD in 50 mM phosphate (B84403) buffer (pH 4.0) | Fluorescence | Rat pineal gland, foods | nih.gov |

| γ-cyclodextrin | None | γ-cyclodextrin in BGE | Not specified | Acidic amino acids | acs.org |

| Various cyclodextrins (β-CD, γ-CD, HP-β-CD, DM-β-CD) | None | Low pH, high pH, or pH = pK buffers | Not specified | General method development for acidic enantiomers | nih.gov |

Enzymatic assays offer a highly specific and sensitive method for quantifying D-aspartate. nih.gov These methods leverage the stereoselectivity of enzymes that act on a specific enantiomer. frontiersin.org The most prominent enzyme used for this purpose is D-aspartate oxidase (DDO), which catalyzes the oxidative deamination of D-aspartate. nih.govfrontiersin.org

In a typical DDO-based assay, the enzyme converts D-aspartate to oxaloacetate. nih.govresearchgate.net The amount of D-aspartate can then be determined by measuring the products of this reaction. One approach involves coupling the reaction with horseradish peroxidase (HRP) for a colorimetric estimation. nih.gov Another highly sensitive method fluorometrically determines D-aspartate at the micromolar level by using oxaloacetate decarboxylase to convert the oxaloacetate into pyruvate (B1213749), which is then measured. nih.gov

DDO with high catalytic activity and substrate specificity has been identified in the yeast Cryptococcus humicola, making it particularly suitable for the enzymatic determination of D-aspartate. nih.gov These enzymatic methods are valuable for rapidly screening large numbers of samples, such as in the identification of D-aspartate-producing lactic acid bacteria from various foods. nih.gov

Table 3: Principles of D-Aspartate Oxidase (DDO) Enzymatic Assays

| Assay Principle | Key Enzymes | Measured Product | Detection Method | Reference |

| Coupled Colorimetric Assay | D-aspartate oxidase (DDO), Horseradish peroxidase (HRP) | Oxidized colorimetric substrate | Colorimetry | nih.gov |

| Coupled Fluorometric Assay | D-aspartate oxidase (DDO), Oxaloacetate decarboxylase | Pyruvate | Fluorometry | nih.gov |

| Spectrophotometric Assay | D-aspartate oxidase (DDO), Horseradish peroxidase (HRP) | Oxidized 4-aminoantipyrine | Spectrophotometry | mdpi.com |

Spectroscopic and Thermogravimetric Analysis for Polymerization Studies

Spectroscopic and thermal analysis techniques are crucial for characterizing sodium polyaspartate, a polymer synthesized from aspartic acid. acs.orgresearchgate.net These methods provide detailed information about the polymer's chemical structure, microstructure, and thermal stability. acs.orgthinkdochemicals.com

Infrared (IR) spectroscopy is an invaluable tool for identifying the key functional groups within the polyaspartic acid structure. thinkdochemicals.com The IR spectrum typically shows a broad absorption band around 3200-3500 cm⁻¹ due to the O-H stretching of carboxylic acid groups and peaks between 1600-1700 cm⁻¹ corresponding to C=O stretching in both carboxyl and amide groups. thinkdochemicals.com The presence of a peak around 1710-1716 cm⁻¹ is characteristic of the imide ring in the precursor, polysuccinimide (PSI). researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, allows for a more detailed microstructural analysis of sodium polyaspartate. acs.org It can be used to identify and quantify various end groups and irregular structures that may arise from side reactions like deamination and decarboxylation during thermal polycondensation. acs.org

Thermogravimetric analysis (TGA) is used to investigate the thermal stability and degradation processes of sodium polyaspartate and its precursor, PSI. researchgate.netscience.gov TGA measures the change in mass of a sample as a function of temperature. Studies show that sodium polyaspartate has a complex, multi-stage decomposition process and possesses greater thermal stability than PSI. researchgate.net For example, the temperature at which a 10% weight loss occurs is significantly higher for PSI (375°C) compared to sodium polyaspartate (199°C), indicating differences in their degradation onset. researchgate.net

Table 4: Thermal Degradation Data for Polysuccinimide (PSI) and Sodium Polyaspartate (PAspNa)

| Material | Degradation Steps | Temperature at 10% Weight Loss | Total Weight Loss | Analytical Technique | Reference |

| Polysuccinimide (PSI) | Two | 375°C | 72.53% | TGA | researchgate.net |

| Sodium Polyaspartate (PAspNa) | Two to five | 199°C | 46.73% | TGA | researchgate.net |

Isotopic Labeling and Metabolomics for Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of aspartate and elucidating the complex biochemical pathways in which it participates. utsw.edunih.gov This approach involves introducing molecules containing stable isotopes, such as ¹³C, into a biological system and tracking the incorporation of these isotopes into various metabolites. researchgate.net

Mass spectrometry (MS) and nuclear magnetic resonance spectroscopy (NMRS) are the primary techniques used to detect isotope enrichment. utsw.edu While MS offers excellent sensitivity, it often cannot distinguish between different positions of the ¹³C label within a molecule (isotopomers). nih.gov To overcome this, sophisticated tandem MS (MS/MS) methods have been developed that can report on all 16 possible aspartate isotopomers, providing a much higher level of detail about metabolic fluxes. utsw.edubiorxiv.org This enhanced specificity allows researchers to discriminate between pathways that might otherwise be indistinguishable. nih.gov

These metabolomic studies have been applied in vivo to investigate metabolism in various tissues. biorxiv.org For example, by infusing patients with [U-¹³C]glucose and analyzing the resulting M+3 labeling in aspartate extracted from tissues, researchers can assess the activity of key enzymes like pyruvate carboxylase in organs such as the liver, kidney, and brain. biorxiv.org Such experiments provide critical insights into metabolic heterogeneity in both healthy and diseased states, including cancer. utsw.eduresearchgate.net

Table 5: Applications of Isotopic Labeling in Aspartate Metabolism Research

| Isotopic Tracer | Analytical Technique | Pathway/Process Investigated | Key Finding | Reference |

| [U-¹³C]glucose | LC-MS/MS | Tricarboxylic acid (TCA) cycle turnover, Pyruvate carboxylase (PC) activity | Assessed robust PC activity in mouse liver and kidney by measuring M+3 labeling in aspartate. | biorxiv.org |

| ¹³C-labeled nutrients | MS, NMRS | General cancer metabolism in vivo | Developed an MS method to resolve all 16 aspartate isotopomers, enabling detailed analysis of metabolic heterogeneity in human tumors. | utsw.edunih.gov |

| [¹³C]glucose | MS | Tumor metabolism in non–small cell lung cancer | Demonstrated that high labeling of TCA cycle intermediates from glucose is associated with aggressive tumors. | researchgate.net |

Autoradiographic Assays for Binding Site Characterization in Brain Tissues

Autoradiography is a vital technique for visualizing the anatomical distribution and density of specific molecular targets within tissues. nih.gov In the context of aspartate research, quantitative autoradiography using radiolabeled ligands, particularly [³H]D-aspartate, has been instrumental in characterizing the binding sites of glutamate (B1630785) transporters in the central nervous system. nih.govresearchgate.net

[³H]D-aspartate and [³H]L-aspartate are used to specifically label sodium-dependent excitatory amino acid transporters (EAATs). nih.gov The binding of these radioligands is dependent on the presence of sodium ions. nih.gov Studies using this technique have successfully mapped the distribution of these transporter sites throughout the human spinal cord. nih.gov High levels of [³H]D-aspartate binding are observed in the spinal grey matter, with the highest densities located in the substantia gelatinosa. nih.gov

This method is not only descriptive but also quantitative, allowing for comparisons between different conditions. For example, autoradiographic studies have revealed a significant reduction in the density of [³H]D-aspartate binding sites in the spinal cords of individuals with motor neuron disease (MND) compared to healthy controls, providing evidence for a disturbance of glutamatergic systems in the disease. nih.gov Furthermore, ex vivo autoradiography using radiolabeled N-methyl-D-aspartate receptor (NMDAR) antagonists has been used to confirm target engagement and specificity for potential imaging agents. nih.govacs.orgnih.gov

Table 6: Autoradiographic Studies of Aspartate-Related Binding Sites

| Radioligand | Target Site | Tissue | Key Finding | Reference |

| [³H]D-aspartate | Glutamate Transporter Sites | Human Spinal Cord | High density of sites in substantia gelatinosa; density is reduced in motor neuron disease. | nih.gov |

| [³H]L-aspartate | Sodium-dependent EAATs | Rat Brain | Binding pattern closely resembles that of [³H]D-aspartate; cerebellar binding shows higher affinity than forebrain. | nih.gov |

| [¹²⁵I]11d / [¹¹C]11e (NMDAR antagonist pro-drugs) | NMDA Receptors | Rodent Brain | Demonstrated specific binding to NMDA receptors, though brain penetration was insufficient for PET imaging. | nih.govnih.gov |

| [³H]MK-801 (NMDAR channel blocker) | NMDA Receptor Ion Channel | Human Frontal Cortex (Alzheimer's Disease) | Showed glutamate-induced binding in gray matter regions. | mdpi.com |

Computational and Theoretical Modeling Approaches

Molecular Dynamics and Quantum Mechanical Simulations of Transporters